

Butafosfan: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Butafosfan

Cat. No.: B124190

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An In-depth Examination of the Core Properties, Bioactivity, and Experimental Methodologies of 1-(butylamino)-1-methylethyl]phosphonic acid

This technical guide provides a comprehensive overview of **Butafosfan** (CAS Number: 17316-67-5), an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

CAS Number: 17316-67-5[1][2][3][4][5]

Molecular Formula: C H NO P

Physicochemical and Pharmacokinetic Properties

Butafosfan is a white crystalline powder that is soluble in water and alcohols but insoluble in oils and fats.[5] It is an organic phosphorus supplement that is often administered with cyanocobalamin (Vitamin B12) to prevent or treat deficiencies.[4] The precise mode of action of **Butafosfan** is not fully understood, though it is believed to function as a metabolic stimulant that influences energy and lipid metabolism rather than simply acting as a phosphorus substitute.[6][7]

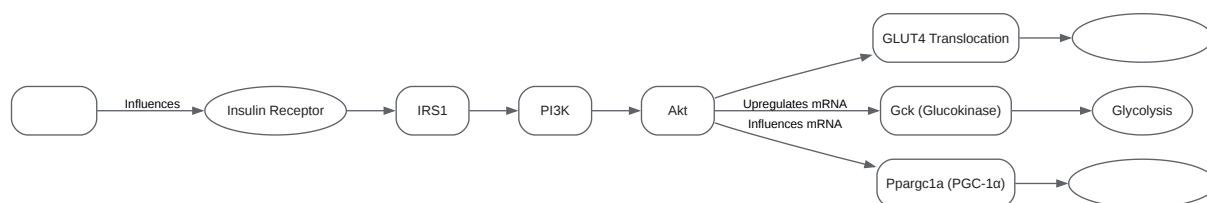
Property	Value	Reference
Molecular Weight	179.20 g/mol	[1][3]
Appearance	White crystalline powder	[5]
Solubility	Soluble in water and alcohols	[5]
Melting Point	215-220°C	[5]
Density	1.257 g/cm ³	[5]

Pharmacokinetic studies in cattle following a single intravenous administration of 5.6 mg/kg body weight revealed a three-compartment model. The terminal elimination half-life was determined to be 1.38 hours.[6] Urine is the primary route of excretion, with approximately 74% of the parent compound recovered in urine within the first 12 hours.[6] In vitro metabolism studies using rat liver microsomes and hepatocytes have not detected any metabolites of **Butafosfan**. [6]

Mechanism of Action & Signaling Pathways

Butafosfan's mechanism of action is primarily associated with the stimulation of metabolic processes. It is thought to enhance energy metabolism by increasing glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) levels in the liver and skeletal muscle. [2] This is achieved by favoring the phosphorylation of molecules that are intermediates in key metabolic pathways such as gluconeogenesis and glycolysis.[2][8]

Recent studies in mice suggest that the effects of **Butafosfan** on glucose metabolism involve the insulin signaling pathway.[2][3] **Butafosfan** treatment has been shown to increase the hepatic gene expression of key regulatory genes in this pathway.[2][3]



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Caption: Hypothesized influence of **Butafosfan** on the insulin signaling pathway.

Experimental Protocols

In Vivo Study of Butafosfan's Effect on Energy Metabolism in Mice

This protocol is based on studies investigating the effects of **Butafosfan** on energy metabolism in mice receiving a hypercaloric diet and subjected to food restriction.[2][9]

1. Animal Model and Housing:

- Use 90-day-old male C57BL/6 mice.
- House mice in a temperature-controlled room (23°C) on a 12-hour light-dark cycle.

2. Diet and Treatment Groups:

- Experiment 1:
 - All mice receive a hypercaloric diet (HCD) ad libitum for 9 weeks.
 - In the 10th week, randomize mice into four groups:
 - HS: HCD ad libitum + saline injections.
 - HB: HCD ad libitum + **Butafosfan** injections.

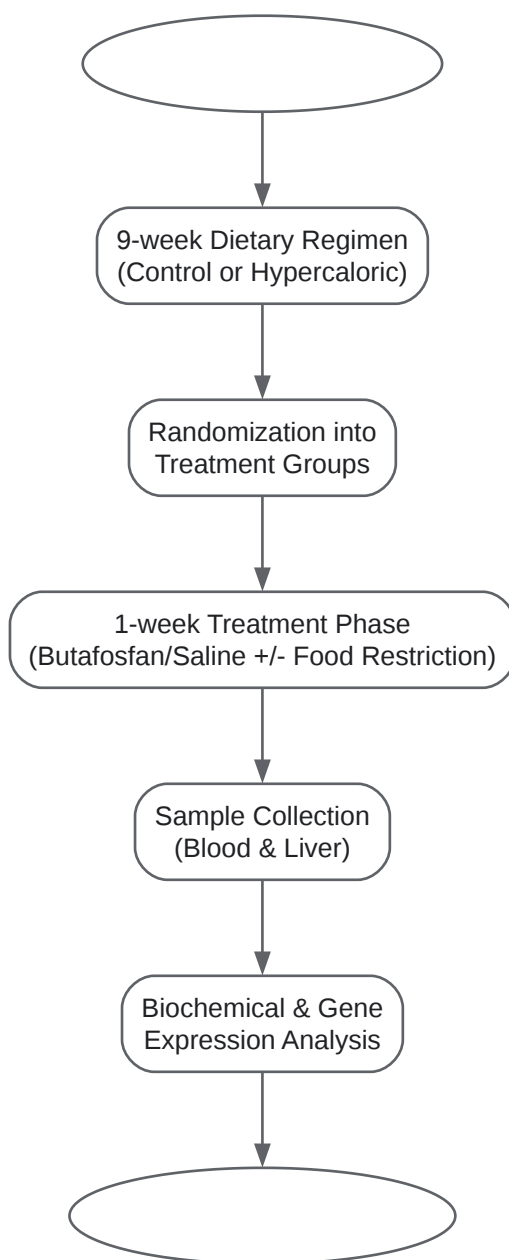
- HRS: HCD with food restriction + saline injections.
- HRB: HCD with food restriction + **Butafosfan** injections.
- Experiment 2:
 - For 9 weeks, feed one cohort a control diet and another an HCD ad libitum.
 - In the 10th week, subject all animals to food restriction and randomize into four groups:
 - CRS: Control diet + saline injections.
 - CRB: Control diet + **Butafosfan** injections.
 - HRS: HCD + saline injections.
 - HRB: HCD + **Butafosfan** injections.

3. **Butafosfan** Administration and Nutritional Management:

- At the end of the 9th week, begin treatment with **Butafosfan** (50 mg/kg, twice a day, for 7 days) or saline.^[2]
- Administer injections subcutaneously.
- For food restriction groups, provide 60% of the amount of food consumed in the previous week during the 10th week.

4. Sample Collection and Analysis:

- Record food intake and body weight weekly.
- At the end of the 10th week, collect blood and liver samples.
- Analyze blood for glucose, insulin, non-esterified fatty acids (NEFA), and phosphorus concentrations.
- Analyze liver samples for the gene expression of key metabolic regulators (e.g., Gck, Ppargc1a, PI3K, Irs1) via RT-qPCR.



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Caption: General workflow for an in vivo study of **Butafosfan** in mice.

In Vitro Embryo Production in Cattle

This protocol is based on a study evaluating the effects of **Butafosfan** and cyanocobalamin on oocyte production and in vitro embryo development in cows.[10]

1. Animal Treatment:

- Administer **Butafosfan** (4500 mg) and cyanocobalamin (2.25 mg) to the treatment group at 14, 9, and 5 days prior to follicular aspiration. The control group receives a placebo.

2. Follicular Aspiration:

- Perform ovum pick-up (OPU) to collect oocytes.

3. In Vitro Maturation (IVM):

- Use oocytes classified as grade 1, 2, or 3 for IVM.

4. In Vitro Fertilization (IVF) and Culture:

- Following IVM, transfer oocytes to a fertilization medium (e.g., TALP-Fert) with heparin and PHE (penicillamine, hypotaurine, and epinephrine).
- Use frozen-thawed semen for fertilization.
- Culture the resulting embryos for 7 days.

5. Data Analysis:

- Evaluate the number of aspirated follicles, retrieved oocytes, viable oocytes, and blastocyst development.

Synthesis and Analytical Determination

Synthesis of Butafosfan

A common method for preparing **Butafosfan** involves a one-kettle synthesis.[\[11\]](#)[\[12\]](#)

1. Reaction:

- React n-butylamine and acetone in the presence of a molecular sieve at 40-45°C for at least 3 hours.
- Cool the reaction mixture to 20-25°C.
- Add hypophosphorous acid and continue the reaction for at least 2 more hours.

2. Purification:

- Centrifuge the mixture to obtain a crude product.
- Recrystallize the crude product from ethanol with activated carbon.
- Cool to 10°C to precipitate the final product.
- Centrifuge and dry to obtain pure **Butafosfan**.

Analytical Determination of Butafosfan

A spectrophotometric method has been developed for the determination of **Butafosfan** in veterinary preparations.^[5]^[13]

1. Sample Preparation:

- Combust the organic matter in the sample to form phosphate.

2. Complex Formation:

- React the resulting phosphate with molybdate and ascorbic acid in a sulfuric acid medium to form a phosphoric-molybdenum complex ("molybdenum blue").

3. Spectrophotometric Measurement:

- Measure the light absorption of the colored complex at a wavelength of 830 nm.
- The Beer-Lambert law is obeyed in the concentration range of 0.3-9.0 µg/ml of **Butafosfan**.

Additionally, a sensitive analytical method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been established for the detection of **Butafosfan** in animal tissues.^[14]

This technical guide provides a foundational understanding of **Butafosfan** for research and development purposes. Further investigation into its precise molecular targets and signaling interactions is warranted to fully elucidate its mechanism of action.

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